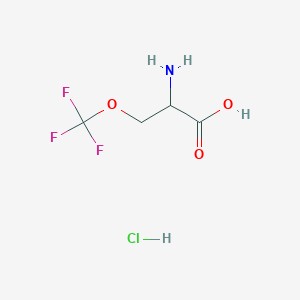

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride

Description

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is a fluorinated amino acid derivative. Its molecular formula is C₁₀H₁₁ClF₃NO₃, with a molecular weight of 277.65 g/mol (calculated from and ). The compound features a trifluoromethoxy (-OCF₃) substituent on the phenyl ring, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. It exists as a hydrochloride salt, improving solubility in aqueous systems for biochemical applications .

The primary CAS number for the free acid form is 174732-57-1, while the hydrochloride salt is listed under 1301738-59-9 (). Limited characterization data are available for the isolated hydrochloride form, though its synthesis likely involves standard peptide coupling or ester hydrolysis methods, as seen in analogous compounds (e.g., phosgene-mediated reactions in ).

Properties

IUPAC Name |

2-amino-3-(trifluoromethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3.ClH/c5-4(6,7)11-1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLQKIXYVYYPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of 2-amino-3-hydroxypropionic acid with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The resulting trifluoromethoxy derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or anhydrides are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce various amides or esters .

Scientific Research Applications

Overview

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride, also known as O-(trifluoromethyl)serine hydrochloride, is a chemical compound with the molecular formula . This compound has gained attention in various scientific fields due to its unique structural features, particularly the trifluoromethoxy group, which enhances its chemical properties and biological activities. Its applications span across chemistry, biology, medicine, and industrial production.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in organic synthesis. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

- Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution. For instance, the amino group can be oxidized to form oximes or nitriles, while the trifluoromethoxy group can participate in nucleophilic substitution reactions.

Biology

- Biological Activity : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly glutamate receptors. This interaction suggests potential applications in neuropharmacology and the treatment of neurological disorders .

- Enzyme Inhibition Studies : Research is ongoing to explore how the compound affects enzyme activity and receptor binding, which could lead to new therapeutic strategies.

Medicine

- Therapeutic Potential : The unique structural characteristics of this compound make it a candidate for drug development. Its ability to modulate excitatory neurotransmission positions it as a potential treatment for conditions like Alzheimer's disease and other cognitive disorders .

- Diagnostic Tools : Its interactions with neurotransmitter systems may also lend itself to applications in diagnostic imaging or biomarker development.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals that require fluorinated components, enhancing their properties for specific applications.

- Material Science : Due to its unique chemical properties, it may be employed in developing advanced materials with tailored functionalities.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Interaction with Glutamate Receptors | The compound demonstrated binding affinity to glutamate receptors in vitro. | Potential for treating neurodegenerative diseases by modulating synaptic plasticity. |

| Synthesis of Fluorinated Compounds | Developed synthetic routes utilizing this compound as a precursor. | Enhanced efficiency in creating complex fluorinated molecules for pharmaceutical use. |

| Enzyme Inhibition Analysis | Showed inhibitory effects on specific enzymes related to neurotransmission pathways. | Could lead to new drug formulations targeting these pathways for therapeutic benefits. |

Mechanism of Action

The mechanism of action of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-amino-3-(trifluoromethoxy)propionic acid hydrochloride with fluorinated and trifluoromethyl-substituted analogs:

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound provides greater steric bulk and electron-withdrawing effects compared to -CF₃, influencing receptor binding kinetics .

- Positional Effects : Para-substituted fluorophenyl analogs (e.g., 4-fluoro) exhibit higher aqueous solubility than meta-substituted derivatives due to symmetry .

Environmental and Regulatory Considerations

- Regulatory Status : The European Chemicals Agency (ECHA) has classified related fluorinated acids (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) as substances of very high concern (SVHC), highlighting the need for rigorous toxicity studies .

Biological Activity

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride, with the molecular formula CHFNO·HCl and a molecular weight of 209.55 g/mol, is a compound of interest in biochemical research due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances its chemical properties, making it a valuable candidate for studying interactions with biological systems, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethoxy group is known to increase binding affinity to certain enzymes or receptors, potentially leading to modulation or inhibition of their activity. This compound is particularly relevant in the context of glutamatergic signaling pathways, which play critical roles in various physiological and pathological processes.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism. For example, studies have shown that fluorinated analogs can significantly influence the activity of enzymes such as glutamate decarboxylase and other glutamate-related enzymes, which are crucial for maintaining neurotransmitter balance in the brain .

Receptor Interaction

The compound's ability to interact with glutamate receptors, particularly AMPA and NMDA receptors, has been a focus of recent studies. These receptors are essential for synaptic plasticity and cognitive functions, and modulation by such compounds can lead to therapeutic implications for mood disorders and neurodegenerative diseases .

Case Studies

- Mood Disorders : A study investigated the effects of compounds similar to 2-Amino-3-(trifluoromethoxy)propionic acid on mood disorders, highlighting its potential role in enhancing synaptic transmission through AMPA receptor modulation. This study found that such compounds could lead to increased levels of glutamate in specific brain regions associated with mood regulation .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of fluorinated amino acids, suggesting that 2-Amino-3-(trifluoromethoxy)propionic acid could protect against excitotoxicity induced by excessive glutamate release, a common pathway in neurodegenerative conditions .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)propionic acid | Lacks methoxy group | Moderate receptor interaction |

| 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride | Ethyl ester instead of hydrochloride | Enhanced lipid solubility but reduced bioavailability |

This table illustrates how variations in structure can influence biological activity and pharmacokinetics.

Q & A

Q. What are the recommended analytical methods for characterizing 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride, and how should they be validated?

Answer:

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities. Validate using retention time consistency, peak symmetry, and spiked recovery tests .

- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (D₂O or DMSO-d₆) to confirm structural integrity. Assign peaks for the trifluoromethoxy group (δ ~75–85 ppm for ¹⁹F NMR) and verify amino acid backbone via ¹H NMR .

- Melting Point Analysis: Compare observed values (e.g., 249–252°C) to literature data to assess purity .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 238.1) and detect halogenated fragments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reaction Conditions: Use Boc-protected intermediates to minimize side reactions. Adjust pH during hydrochloride salt formation to avoid over-acidification .

- Purification: Employ recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns to remove unreacted precursors .

- Catalyst Screening: Test palladium or nickel catalysts for trifluoromethoxy group introduction, monitoring reaction progress via TLC .

- Yield Tracking: Compare batch yields under varying temperatures (e.g., 25°C vs. 40°C) and solvent systems (DMF vs. THF) .

Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?

Answer:

- Storage: Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the trifluoromethoxy group .

- Handling: Use fume hoods for weighing and synthesis steps to avoid inhalation of hydrochloride vapors .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the neurotoxic potential of this compound?

Answer:

- In Vitro Models: Use primary cortical neurons or SH-SY5Y cells to assess glutamate receptor agonism/antagonism (e.g., AMPA receptor binding assays) . Measure intracellular calcium flux via fluorescent dyes (e.g., Fluo-4) .

- In Vivo Studies: Administer doses (0.1–10 mg/kg) to rodents and evaluate motor function (rotarod test) and histopathology (hippocampal neuron counts) .

- Mechanistic Probes: Co-administer receptor antagonists (e.g., CNQX for AMPA receptors) to isolate toxicity pathways .

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Answer:

- Degradation Studies: Compare hydrolysis rates under varying pH (4–9) and UV exposure using LC-MS/MS to quantify degradation products (e.g., trifluoroacetic acid) .

- Microbial Metabolism: Incubate with soil or water microbiota and monitor metabolite formation via ¹⁹F NMR .

- Model Validation: Cross-reference experimental half-lives with computational predictions (e.g., EPI Suite) to identify outliers .

Q. What strategies enhance the sensitivity of detecting this compound in biological matrices?

Answer:

- Derivatization: Use dansyl chloride or FMOC-Cl to improve HPLC-fluorescence detection limits (≤1 ng/mL) .

- Isotopic Labeling: Synthesize ¹⁸F- or ¹³C-labeled analogs for PET imaging or tracer studies in pharmacokinetic assays .

- Sample Preparation: Optimize solid-phase extraction (e.g., Oasis HLB cartridges) to recover >90% from plasma or urine .

Q. What methodologies elucidate the compound’s interaction with cellular transporters or receptors?

Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-glutamate) in membrane preparations to measure IC₅₀ values .

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to glutamate receptors .

- Patch-Clamp Electrophysiology: Record currents in HEK293 cells expressing recombinant AMPA receptors to assess ion channel modulation .

Q. How can researchers address discrepancies in reported solubility and formulation stability?

Answer:

- Solvent Screening: Test solubility in aqueous buffers (PBS, pH 7.4), DMSO, and lipid-based carriers (e.g., PEG-400) .

- Forced Degradation: Expose formulations to heat (60°C) and light (5000 lux) to identify instability triggers .

- Dynamic Light Scattering (DLS): Monitor nanoparticle formulations for aggregation over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.